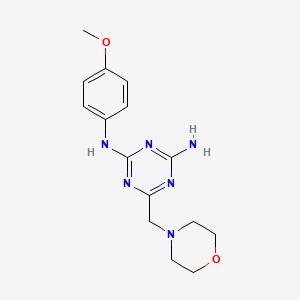![molecular formula C19H18BrN3O5 B5518716 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules characterized by the presence of a benzodioxine core and a complex arrangement of substituents including bromo, methoxy, and hydrazino groups. Such compounds are of interest due to their potential for diverse biological activities and their utility in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step reactions starting from simpler precursors. For related compounds, common steps include the formation of benzylidene derivatives through condensation reactions, followed by further functionalization to introduce additional groups such as methoxy, bromo, or hydrazino units. The exact synthesis route can vary based on the desired substituents and the starting materials available (Rasool Khan et al., 2018).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups. Benzylidene derivatives are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the reacting partners and the specific conditions applied. The bromo and methoxy groups can direct further functionalization reactions, while the hydrazino moiety might be involved in the formation of hydrazone derivatives or participate in redox reactions (Y. Hirokawa et al., 2000).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Studies on benzamide derivatives, such as those incorporating benzylidene-hydrazinocarbonyl motifs, have shown significant antimicrobial activity. For example, novel molecules with antifungal activity were synthesized, showing strong inhibition against phyto-pathogenic fungi and yeast, indicating the potential of such structures in developing new antifungal agents (Ienascu et al., 2018).
Anticancer Applications
Related compounds have been evaluated for their anticancer properties. For instance, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were synthesized and screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some of these compounds showed promising results, indicating the potential of such chemical structures in cancer treatment (Bekircan et al., 2008).
Photodynamic Therapy
Compounds with similar structural features have been studied for their photophysical and photochemical properties, relevant for photodynamic therapy applications. A study on new zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base showed significant singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Material Science Applications
The synthesis and characterization of benzamide derivatives also have implications in material science, particularly in the development of new materials with specific optical or chemical properties. For instance, the synthesis of novel pyrimidine and fused pyrimidine derivatives offers insight into the design of materials with potential applications in electronics or photonics (Mahmoud et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O5/c1-26-15-5-3-14(20)8-13(15)10-22-23-18(24)11-21-19(25)12-2-4-16-17(9-12)28-7-6-27-16/h2-5,8-10H,6-7,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYFZREFVYLKH-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)
![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)


![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)


![N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5518735.png)